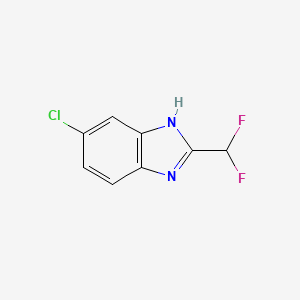

1H-Benzimidazole, 6-chloro-2-(difluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-Benzimidazole derivatives often involves cyclocondensation reactions or modifications of existing benzimidazole compounds. For example, derivatives such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole have been synthesized, which involves elemental analyses and structural determination methods including 1H-NMR to confirm the addition of chloro and difluoromethyl groups to the benzimidazole core (Kaynak et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the positioning of the chloro and difluoromethyl groups, significantly influences their chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly used for structure determination. The benzimidazole ring system typically exhibits planarity, and substituents like chloro and difluoromethyl groups influence the molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with biological molecules (Gürbüz et al., 2016).

Chemical Reactions and Properties

1H-Benzimidazole, 6-chloro-2-(difluoromethyl)-, participates in various chemical reactions, influenced by the electron-withdrawing effects of the chloro and difluoromethyl groups. These substituents make the benzimidazole nucleus more reactive towards nucleophilic substitutions and cycloaddition reactions. The presence of these groups also affects the compound's ability to form hydrogen bonds and interact with metal ions, which is crucial for its application in catalysis and material science (Menteşe et al., 2017).

Physical Properties Analysis

The introduction of chloro and difluoromethyl groups into the benzimidazole ring system alters the compound's physical properties, such as melting point, boiling point, solubility, and crystal structure. These modifications can enhance the compound's stability and solubility in organic solvents, making it more suitable for various applications in chemistry and materials science. The planarity of the benzimidazole ring system and the steric effects of the substituents also influence the packing of molecules in the crystal lattice, affecting the compound's solid-state properties (Soylu et al., 2011).

Chemical Properties Analysis

The chemical properties of 1H-Benzimidazole, 6-chloro-2-(difluoromethyl)-, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly influenced by the electron-withdrawing chloro and difluoromethyl groups. These groups affect the electron density on the benzimidazole nucleus, modifying its interaction with other molecules and ions. The compound's reactivity in substitution reactions, its ability to act as a ligand in coordination compounds, and its potential as a building block in organic synthesis are areas of interest in chemical property analysis (Zaman et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity :

- Salahuddin et al. (2017) synthesized 1H-benzimidazole derivatives and evaluated their antimicrobial activity. Compounds showed significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

- Pham et al. (2022) designed and synthesized N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial agents, demonstrating potent activity against various bacterial and fungal strains (Pham et al., 2022).

Anticancer Properties :

- Romero-Castro et al. (2011) synthesized 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Some compounds showed selective cytotoxic activity against human neoplastic cell lines (Romero-Castro et al., 2011).

- Coban et al. (2008) found that benzimidazole derivatives interfered with mammalian DNA topoisomerase activity and displayed cytotoxicity against various cancer cell lines (Coban et al., 2008).

Antiparasitic Activity :

- Hernández‐Luis et al. (2010) evaluated 2-(trifluoromethyl)-1H-benzimidazole derivatives against protozoan parasites and the nematode Trichinella spiralis, demonstrating effective antiparasitic profiles (Hernández‐Luis et al., 2010).

Anticonvulsant Properties :

- Chimirri et al. (2001) prepared novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives with anticonvulsant effects, dependent on the nature of substituents at various positions of the polycyclic system (Chimirri et al., 2001).

Role in Obesity and Cancer Research :

- Li et al. (2019) studied the role of the chlorine atom in 2‐phenyl‐1H‐benzimidazole analogues binding with the fat mass and obesity-associated protein (FTO), indicating potential for treating leukemia (Li et al., 2019).

Inhibition of Human Herpesvirus 6 :

- Prichard et al. (2011) reported that certain benzimidazole nucleoside analogs, including 1H-benzimidazole derivatives, inhibited the replication of human herpesvirus 6 (HHV-6) (Prichard et al., 2011).

Eigenschaften

IUPAC Name |

6-chloro-2-(difluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDLGCYUQHYKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2490054.png)

![2-Chloro-1-[(2R)-4-ethylsulfonyl-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2490055.png)

![N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2490057.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)

![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)

![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)